Biotin 5-Bromopentylamide
Description
Contextualizing Biotinylation in Contemporary Chemical Biology Research
Biotinylation is the process of covalently attaching biotin (B1667282), a B vitamin, to molecules such as proteins and nucleic acids. wikipedia.orglabmanager.com This technique is a cornerstone of modern biotechnology, primarily due to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. labmanager.comcreative-proteomics.com This bond is one of the strongest known in nature, making it highly reliable for detecting and isolating tagged molecules even under harsh experimental conditions. wikipedia.org
The small size of the biotin molecule (244.31 g/mol ) is advantageous, as it is unlikely to interfere with the normal function of the biomolecule it labels. wikipedia.orglabmanager.com This allows for the study of biological processes with minimal disruption. The applications of this technology are vast, including widely used laboratory techniques like ELISA (enzyme-linked immunosorbent assay), Western blotting, and affinity chromatography for purifying proteins and studying molecular interactions. labmanager.comcreative-diagnostics.com
Evolution of Biotin Derivatives in Advanced Molecular and Cellular Studies
The foundational success of the biotin-avidin system spurred the development of a diverse array of biotin derivatives, often called biotinylation reagents. wikipedia.org Early methods involved attaching biotin to molecules of interest, but researchers soon required more sophisticated tools. This led to the evolution of biotin derivatives with different reactive groups and linkers to target specific functional groups on biomolecules. labinsights.nl
These advanced probes offer enhanced capabilities:
Targeted Labeling : Reagents were designed to react specifically with primary amines (on lysine (B10760008) residues), sulfhydryls (on cysteine residues), or other functional groups, allowing for more controlled labeling. wikipedia.orgcreative-diagnostics.com
Spacer Arms : To overcome steric hindrance—where the bulk of the avidin protein might block access to the biotinylated site—derivatives were created with linker arms of varying lengths (e.g., PEG spacers). labinsights.nl These spacers increase the distance between the biotin tag and the target molecule, improving accessibility and solubility. labinsights.nl
Cleavable Linkers : For applications where the release of the captured molecule is desired, biotin derivatives with cleavable linkers (e.g., disulfide bonds) were introduced. nih.gov This allows for the gentle elution of target proteins after purification.
Functional Probes : Beyond simple tagging, biotin has been incorporated into more complex molecular probes, including fluorescent dyes and other reporter molecules, to enable direct visualization and tracking within living cells. beilstein-journals.orgnih.govnih.gov
This continuous innovation has transformed biotin from a simple affinity tag into a versatile component of multifunctional chemical probes designed for sophisticated "live biochemistry" and cellular analysis. beilstein-journals.org
Fundamental Role of Biotin 5-Bromopentylamide in Covalent Bioconjugation Strategies
This compound represents a specific class of biotin derivatives designed for covalent bioconjugation. Its defining feature is the 5-bromopentyl group attached to the biotin core via an amide linkage. This alkyl bromide group is an electrophilic warhead, meaning it is reactive towards nucleophiles.
The fundamental role of this compound is to act as an alkylating agent. It forms a stable, permanent covalent bond with nucleophilic functional groups found in biomolecules, such as the thiol groups of cysteine residues or the imidazole (B134444) groups of histidine residues in proteins. This mechanism differs significantly from biotinylation reagents that form amide bonds with lysine residues.
By forming a permanent covalent bond, this compound can be used to:
Irreversibly Label Proteins : Once attached, the tag does not dissociate, making it ideal for permanently marking specific proteins for long-term tracking or analysis.
Activity-Based Protein Profiling (ABPP) : In some contexts, similar reactive probes are used to target the active sites of enzymes, allowing researchers to identify and profile enzyme activity across the proteome. The alkylating group can react with a nucleophilic residue within an enzyme's active site.
Probe Target Engagement : It can be used to confirm that a drug or ligand binds to its intended target by covalently linking to it, providing durable evidence of the interaction.
This covalent labeling strategy makes this compound a valuable tool for investigating protein function and interactions where a permanent, non-reversible tag is essential for downstream detection and purification.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1217605-72-5 | clearsynth.com |
| Molecular Formula | C₁₅H₂₆BrN₃O₂S | cymitquimica.com |
| Molecular Weight | 392.35 g/mol | cymitquimica.com |
| IUPAC Name | 5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide | clearsynth.com |
| Synonym | N-Biotinyl-5-bromopentylamine | usbio.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26BrN3O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10H2,(H,17,20)(H2,18,19,21)/t11-,12+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMKEQZLWUFNDA-MBNYWOFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H](S1)CCCCC(=O)NCCCCCBr)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Engineering of Biotin 5 Bromopentylamide
Precursor Synthesis and Functional Group Transformations for Biotinylation
The synthesis of biotinylation reagents like biotin (B1667282) 5-bromopentylamide involves the modification of biotin's valeric acid side chain. thermofisher.com The valeric acid provides a convenient handle for introducing various reactive groups without significantly impairing the biotin's ability to bind to avidin (B1170675) or streptavidin. thermofisher.comnih.gov
The general strategy involves activating the carboxylic acid of biotin, often by converting it to an N-hydroxysuccinimide (NHS) ester. iris-biotech.de This activated intermediate can then react with a primary amine. In the case of biotin 5-bromopentylamide, the precursor would be 5-bromopentylamine. The reaction between biotin-NHS and 5-bromopentylamine would form a stable amide bond, yielding the final product.
Alternatively, multi-step synthetic routes can be employed, starting from different precursors. For instance, the synthesis can commence with fumaric acid, which undergoes a series of reactions including bromination and ring closure to form an imidazole (B134444) derivative. echemi.com This intermediate can then be further modified and coupled with the desired linker. The synthesis of biotin itself is a complex process, with industrial methods often starting from precursors like L-cysteine or meso-diaminosuccinic acid derivatives. google.com
Pimeloyl-CoA is a key precursor in the natural biosynthesis of biotin. medchemexpress.com While not directly used in the chemical synthesis of this compound, understanding the biosynthetic pathway provides insights into the structural requirements for biotin activity.
Design and Reactivity Profile of the Bromopentylamide Moiety as a Covalent Linker
The 5-bromopentylamide moiety serves as a crucial linker, physically connecting the biotin tag to a target molecule. The design of this linker is a key determinant of the final probe's efficacy. researchgate.net The alkyl bromide group is an electrophilic site that can react with nucleophilic functional groups on target biomolecules, such as thiols (from cysteine residues) or amines (from lysine (B10760008) residues or the N-terminus). sigmaaldrich.combionordika.fi This reaction forms a stable covalent bond, permanently attaching the biotin label.
The reactivity of the bromoalkyl group can be influenced by the reaction conditions. The choice of solvent and the presence of a base can affect the rate and specificity of the conjugation reaction. While the amide bond within the linker is generally stable, certain chemical conditions could potentially lead to its cleavage, which is an important consideration in experimental design. ub.edu
The use of bifunctional crosslinkers, where one end reacts with the biotin precursor and the other with the target molecule, is a common strategy in bioconjugation. sigmaaldrich.com In this compound, the bromopentylamine itself acts as one half of a heterobifunctional system, with the bromine serving as the reactive group for target conjugation.
Strategic Incorporation of this compound into Complex Molecular Architectures
This compound is designed for incorporation into a wide range of complex molecules, including proteins, nucleic acids, and small-molecule probes. nih.gov The strategy for incorporation depends on the nature of the target molecule and the desired outcome of the experiment.
For proteins, the most common targets for alkylation by the bromopentyl group are the sulfhydryl groups of cysteine residues and the amino groups of lysine residues. bionordika.fi Site-specific modification can be challenging due to the presence of multiple reactive residues on a protein's surface. bionordika.fi However, by controlling reaction conditions and exploiting differences in residue accessibility, a degree of selectivity can be achieved.
In the context of nucleic acids, biotin can be incorporated during solid-phase synthesis using biotin phosphoramidites. glenresearch.com While this compound itself is not a phosphoramidite (B1245037), it can be used to modify oligonucleotides that have been synthesized with a reactive functional group, such as an amino or thiol modifier.
For small-molecule probes, the bromopentylamide can be reacted with a suitable functional group on the molecule of interest. This approach has been used to create biotinylated versions of drugs and other bioactive compounds for target identification and validation studies. nih.gov A modular synthetic approach, often performed on a solid phase, allows for the flexible assembly of biotinylated probes with different linkers and target-binding moieties. acs.org
Influence of Linker Attributes on Probe Performance in Affinity-Based Assays
The performance of a biotinylated probe in affinity-based assays is significantly influenced by the attributes of the linker connecting the biotin to the target molecule. gbiosciences.comthermofisher.com These attributes include steric considerations, spacer arm length, and flexibility.
The biotin-binding site of avidin and streptavidin is located approximately 9 Å below the protein surface. gbiosciences.comaatbio.com This depth can create steric hindrance, where bulky groups on the biotinylated molecule prevent efficient binding of the biotin tag to the avidin/streptavidin. gbiosciences.comaatbio.comnih.gov A spacer arm, such as the pentyl chain in this compound, helps to extend the biotin away from the target molecule, reducing this steric hindrance and facilitating binding. thermofisher.comthermofisher.comaatbio.com
The length of the spacer arm is a critical parameter that often requires optimization for a specific application. researchgate.netresearchgate.net A longer spacer arm can further reduce steric hindrance and improve detection sensitivity. thermofisher.com For example, linkers incorporating polyethylene (B3416737) glycol (PEG) chains are often used to create longer and more hydrophilic spacers. tue.nl However, an excessively long spacer can sometimes lead to increased non-specific binding. researchgate.net
The chemical composition of the spacer arm also plays a role. Hydrophilic spacers can improve the water solubility of the biotinylated probe and minimize non-specific hydrophobic interactions. researchgate.net
The length and flexibility of the linker can have a profound impact on the binding of the probe to its biological target and on the subsequent capture by avidin/streptavidin. tuat.ac.jpnih.gov An optimal linker should be long and flexible enough to allow the biotin to reach the binding pocket of avidin without compromising the interaction of the probe with its target. tuat.ac.jp
If a linker is too short or too rigid, it may restrict the ability of the probe to simultaneously bind both its target and the avidin-coated beads used for capture, leading to reduced pull-down efficiency. nih.govtuat.ac.jp Conversely, a linker that is too long or overly flexible might lead to undesirable interactions with other molecules or dilute the effective concentration of the probe. tuat.ac.jp
Studies have shown that linker flexibility can modulate the kinetics of target binding. nih.govnih.gov A more flexible linker can allow for a larger ensemble of conformations, which can either facilitate or hinder the formation of a productive binding complex. nih.govnih.govbiorxiv.org The optimal linker length and flexibility are often determined empirically for each specific probe and target system. embopress.org For instance, in one study, a biotinylated probe with a medium-length PEG linker was found to be the most effective for isolating its target proteins, outperforming probes with both shorter and longer linkers. nih.govtuat.ac.jpresearchgate.net
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C15H26BrN3O2S |
| Molecular Weight | 392.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Reactive Group | Bromo |
| Target Functional Groups | Thiols, Amines |
Table 2: Common Precursors in Biotinylation Reagent Synthesis
| Precursor | Role in Synthesis |
| Biotin | The core recognition molecule. echemi.com |
| 5-Bromopentylamine | Provides the linker and reactive group. |
| N-Hydroxysuccinimide (NHS) | Used to activate the carboxylic acid of biotin. iris-biotech.de |
| L-Cysteine | A starting material in some biotin synthesis routes. google.com |
| Fumaric Acid | An alternative starting material for biotin synthesis. echemi.com |
Molecular Interactions and Mechanistic Insights of Biotin 5 Bromopentylamide Derived Probes
Biophysical Principles Governing Biotin-Streptavidin/Avidin (B1170675) Recognition in Probe Systems
The interaction between biotin (B1667282) and streptavidin or avidin is one of the strongest non-covalent bonds known in nature, a characteristic that is central to its widespread use in biotechnology. wikipedia.orgaatbio.com This high-affinity binding is the foundation for numerous applications, including immunoassays, affinity chromatography, and targeted drug delivery. thermofisher.comcreative-diagnostics.com
Detailed Analysis of Binding Kinetics and Thermodynamic Parameters
The binding of biotin to streptavidin and avidin is characterized by an exceptionally low dissociation constant (Kd), typically in the range of 10⁻¹⁴ to 10⁻¹⁵ M. wikipedia.orgaatbio.comharvard.eduthermofisher.comnih.gov This indicates a very stable complex. While the association rate constant (kon) is rapid, it is slower than what would be expected for a purely diffusion-limited reaction, with reported values ranging from 10⁵ to 10⁷ M⁻¹s⁻¹. nih.govplos.orgnih.gov This suggests that the binding process involves more than simple diffusion and includes conformational changes.
The thermodynamic parameters of the biotin-streptavidin interaction reveal a complex interplay of forces. The binding process is spontaneous, as indicated by a negative Gibbs free energy (ΔG) across a range of temperatures. aimspress.com However, the enthalpic (ΔH) and entropic (ΔS) contributions vary with temperature. At lower temperatures, the interaction is primarily driven by entropy, suggesting the significant role of hydrophobic interactions. aimspress.com Conversely, at higher temperatures, the binding becomes more enthalpically driven. aimspress.com The heat capacity change (ΔCp) for the interaction is negative, which is characteristic of binding events that involve the burial of nonpolar surface areas and changes in hydration. aimspress.com
| Parameter | Value | Significance |
|---|---|---|
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | Indicates extremely high binding affinity and stability of the complex. wikipedia.orgaatbio.comharvard.eduthermofisher.comnih.gov |
| Association Rate Constant (kon) | 10⁵ - 10⁷ M⁻¹s⁻¹ | Rapid binding, but slower than diffusion-limited, suggesting an induced-fit mechanism. nih.govplos.orgnih.gov |
| Gibbs Free Energy (ΔG) | Negative | Indicates a spontaneous binding process. aimspress.com |
| Enthalpy (ΔH) | Varies with temperature | Becomes more negative (favorable) with increasing temperature. aimspress.com |
| Entropy (ΔS) | Varies with temperature | Drives the reaction at lower temperatures. aimspress.com |
| Heat Capacity (ΔCp) | -459.9 cal/mol·K | Highlights the role of polar solvation and hydrophobic interactions. aimspress.com |
Structural Elucidation of High-Affinity Complex Formation
The high-affinity binding of biotin to streptavidin and avidin is a result of a combination of factors, including extensive hydrogen bonding, hydrophobic interactions, and a significant degree of shape complementarity between the biotin molecule and the binding pocket of the protein. harvard.edunih.govnih.gov Both streptavidin and avidin are tetrameric proteins, with each monomer possessing a deep binding pocket for a single biotin molecule. harvard.eduthermofisher.com
Upon binding, the biotin molecule becomes almost completely buried within the protein, shielded from the solvent. nih.govnih.gov A flexible loop region in streptavidin (residues 45-52) closes over the binding site once biotin is bound, contributing to the extremely slow dissociation rate. nih.govosti.gov The ureido ring of biotin forms several crucial hydrogen bonds with amino acid residues in the binding pocket. pnas.org Additionally, the valeric acid side chain of biotin engages in hydrophobic interactions with aromatic residues within the pocket. pnas.org The combination of these interactions results in a highly stable complex. nih.gov
Covalent Reactivity Mechanisms of the Bromopentylamide Group with Biological Nucleophiles
The bromopentylamide portion of Biotin 5-Bromopentylamide introduces a reactive "warhead" to the molecule. This functional group is an alkyl halide, which is susceptible to nucleophilic substitution reactions. In a biological context, the primary nucleophiles are the side chains of certain amino acid residues within proteins.
The most common target for such electrophilic groups is the thiol group of cysteine residues due to its high reactivity. mdpi.com Other potential nucleophilic residues include the epsilon-amino group of lysine (B10760008), the imidazole (B134444) ring of histidine, and the hydroxyl groups of serine, threonine, and tyrosine. mdpi.comnih.gov The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2), where the nucleophilic amino acid side chain attacks the carbon atom bearing the bromine atom, displacing the bromide ion and forming a stable covalent bond. The efficiency and specificity of this reaction depend on the accessibility and nucleophilicity of the target residue within the protein structure.
Assessment of Labeling Specificity and Selectivity in Biological Matrices
The utility of this compound-derived probes hinges on their ability to specifically label their intended target molecules within a complex biological mixture, such as a cell lysate or even within living cells. The biotin tag facilitates the detection and isolation of the labeled proteins through its interaction with streptavidin-coated beads or surfaces. nih.gov
However, a significant challenge is the potential for off-target labeling, where the reactive bromopentylamide group reacts with non-target proteins. This can lead to false-positive results and complicate data interpretation. nih.gov The inherent reactivity of the alkyl halide can lead to non-specific binding, particularly with abundant and highly reactive nucleophiles like glutathione (B108866) or surface-exposed cysteines on numerous proteins. nih.gov
Several strategies are employed to assess and enhance labeling specificity. These include:
Competition assays: Using an excess of a non-biotinylated, but otherwise identical, reactive molecule to compete for binding sites can help distinguish specific from non-specific labeling.
Proteomic analysis: Mass spectrometry-based proteomics can be used to identify the full spectrum of proteins labeled by the probe, thereby revealing any off-target interactions. nih.gov
Modulation of reactivity: The reactivity of the electrophilic warhead can be tuned to reduce non-specific labeling. While the bromopentyl group is relatively reactive, other electrophiles with different reactivity profiles can be employed. biosolveit.de
It is also important to consider the potential for endogenous biotin and biotin-binding proteins within the biological matrix to interfere with the assay. rsc.orgrsc.org High concentrations of free biotin can compete with the biotinylated probe for binding to streptavidin, while endogenous biotinylated proteins can be mistakenly identified as targets. rsc.org Careful experimental design, including appropriate controls and washing steps, is crucial to minimize these confounding factors. nih.govoup.com
Advanced Research Applications of Biotin 5 Bromopentylamide
Applications in Protein Biochemistry and Proteomics Research
The ability of Biotin (B1667282) 5-Bromopentylamide to covalently label proteins has led to its application in several areas of protein biochemistry and proteomics. The alkylating nature of the bromopentyl group allows it to form stable thioether bonds with sulfhydryl groups of cysteine residues, providing a method for targeted chemical biotinylation.
Affinity Pulldown and Target Protein Identification
Affinity pulldown is a cornerstone technique for isolating and identifying specific proteins from complex biological mixtures. When Biotin 5-Bromopentylamide is used, its bromopentyl group covalently reacts with proteins, particularly at accessible cysteine residues. Once a protein or a protein complex is tagged with biotin, it can be selectively captured from a cell lysate using an affinity matrix coated with streptavidin or avidin (B1170675). sigmaaldrich.com The extremely strong and specific interaction between biotin and streptavidin (with a dissociation constant, Kd, of approximately 10⁻¹⁵ M) ensures efficient enrichment of the biotinylated targets. sigmaaldrich.comglenresearch.combpsbioscience.com
The general workflow involves:
Incubating the cell lysate or protein fraction with this compound to allow for covalent labeling.
Introducing streptavidin-conjugated beads (e.g., magnetic or agarose) to capture the biotinylated proteins.
Washing the beads to remove non-specifically bound proteins.
Eluting the captured proteins from the beads.
Identifying the eluted proteins using techniques like mass spectrometry.
This approach allows for the simplification of complex protein mixtures and the targeted identification of proteins that possess reactive residues accessible to the probe. sigmaaldrich.com
Elucidation of Protein-Protein Interaction Networks
Understanding how proteins interact to form functional networks is crucial for deciphering cellular processes. nih.gov this compound can be employed in affinity purification-mass spectrometry (AP-MS) workflows to map these interactions. tum.de In this application, a specific "bait" protein is first labeled with the biotin tag. When this biotinylated bait protein is captured on a streptavidin matrix, it pulls down not only itself but also its stable interaction partners ("prey" proteins). sigmaaldrich.com
This method is particularly useful for identifying strong or covalently linked protein complexes. However, it differs from proximity-dependent labeling techniques like BioID or APEX. nih.govtum.de Those methods use enzymes fused to a bait protein to promiscuously biotinylate any nearby protein, capturing both stable and transient interactions within a certain radius. nih.govnih.gov In contrast, the use of a chemical probe like this compound typically identifies direct interactors that remain associated with the covalently labeled bait protein throughout the purification process. The label transfer method is another approach that can identify weak or transient interactions by transferring a label from a "bait" to an interacting "prey" protein. thermofisher.com
Development of Site-Specific Protein Biotinylation Methodologies
Site-specific modification of proteins is essential for studying their structure and function without causing significant disruption. creative-proteomics.com this compound facilitates a degree of site-specificity based on its chemical reactivity. The bromopentyl group is an alkylating agent that preferentially reacts with highly nucleophilic amino acid side chains, most notably the thiol group of cysteine.
This chemical specificity distinguishes it from other common biotinylation methods:
Amine-reactive reagents (e.g., Biotin-NHS esters) non-specifically target the N-terminus and the ε-amino groups of lysine (B10760008) residues. creative-diagnostics.com
Enzymatic biotinylation (e.g., using Biotin Ligase, BirA) offers high specificity by attaching biotin to a specific lysine within a predefined recognition sequence (like an AviTag) that must be genetically fused to the target protein. creative-diagnostics.comnih.govnih.gov
The cysteine-reactive nature of this compound allows researchers to label specific domains or functional sites on a protein that are rich in accessible cysteine residues. This targeted covalent labeling is a powerful tool for protein engineering and structural biology studies. creative-proteomics.com
| Biotinylation Method | Reagent Example | Target Residue(s) | Specificity |
| Chemical Alkylation | This compound | Cysteine (primary), other nucleophiles | Chemoselective for reactive nucleophiles |
| Amine Acylation | Biotin-NHS Ester | Lysine, N-terminus | Targets primary amines |
| Enzymatic Ligation | BirA Enzyme + Biotin | Specific Lysine in AviTag | Site-specific via enzyme recognition |
Enzyme Biotinylation for Activity Profiling and Kinetic Studies
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function directly in native biological systems. ABPP utilizes active site-directed covalent probes to map the functional state of enzymes.
This compound can be used as an ABPP probe if the cysteine it targets is located within the active site of an enzyme. The covalent modification of this active-site residue by the probe often leads to irreversible inhibition of the enzyme. By tagging active enzymes with biotin, researchers can:
Profile Enzyme Activity: Isolate and identify active enzymes from a proteome, as the probe will only label enzymes in a catalytically competent conformation.
Perform Kinetic Studies: Analyze the rate of labeling to infer the reactivity of the targeted residue and the accessibility of the active site.
Discover Novel Drug Targets: Identify enzymes that are regulated under different physiological or pathological conditions.
The biotin tag provides a critical handle for the detection, enrichment, and identification of the labeled enzymes, making it a key component in the design of ABPP probes.
Applications in Nucleic Acid Research and Genomics
The utility of this compound extends to the labeling of nucleic acids for various applications in genomics and molecular biology. The biotin tag serves as a robust and versatile handle for the detection and purification of specific DNA and RNA sequences.
Oligonucleotide and DNA/RNA Labeling for Probe Development
Biotinylated oligonucleotides are indispensable tools for detecting and isolating specific nucleic acid sequences. glenresearch.com While the most common method for creating these probes is to incorporate biotinylated nucleotides during automated solid-phase synthesis using phosphoramidite (B1245037) chemistry, post-synthesis modification provides an alternative strategy. glenresearch.com
This compound can be used for the post-synthetic labeling of nucleic acids that contain or have been modified to contain nucleophilic functional groups. For instance, it can react with thiol groups in phosphorothioate-modified oligonucleotides. Once an oligonucleotide is labeled with biotin, it can be used as a probe in a wide range of applications. thermofisher.com
| Application | Description |
| Affinity Purification | Biotinylated DNA or RNA probes are used to isolate specific DNA- or RNA-binding proteins from cell extracts. nih.govresearchgate.net |
| Hybridization Assays | Probes are used in Southern and Northern blotting to detect specific DNA or RNA sequences, respectively. Detection is achieved using streptavidin-enzyme conjugates. |
| Electrophoretic Mobility Shift Assay (EMSA) | Used to study protein-nucleic acid interactions. A biotin label allows for chemiluminescent detection, avoiding the need for radioisotopes. |
| In Situ Hybridization (ISH) | Biotinylated probes are used to visualize the location of specific DNA or RNA sequences within cells or tissues. |
The development of methods for labeling DNA and RNA with non-radioactive tags like biotin has been crucial for improving the safety and accessibility of these powerful molecular techniques. nih.govnih.gov
Utilization in Hybridization and Detection Assays (e.g., DNA sequencing, gene expression analysis)
Biotinylated nucleic acid probes are fundamental tools in a wide array of hybridization and detection assays. nih.gov this compound can be used to synthesize these probes, which are then employed to identify specific DNA or RNA sequences. The strong and specific interaction between biotin and streptavidin allows for sensitive detection. mpg.de
In the context of gene expression analysis , biotin-labeled probes are used in techniques like Northern blotting and in situ hybridization to detect and quantify specific mRNA transcripts. nih.gov The biotin tag enables the use of streptavidin conjugated to enzymes (like alkaline phosphatase or horseradish peroxidase) or fluorophores, which generate a detectable signal. thermofisher.comjenabioscience.com This allows for the visualization and quantification of gene expression levels within cells and tissues. NanoString's nCounter gene expression assays, for instance, utilize synthetic DNA control targets to measure the efficiency of hybridization reactions. nanostring.com
For DNA sequencing , biotinylated primers or dideoxynucleotides are instrumental in certain methodologies. nih.gov One novel mass spectrometry-based DNA sequencing method uses biotinylated dideoxynucleotides to generate sequencing fragments. These fragments, carrying a biotin tag at their 3'-end, can be selectively captured by streptavidin-coated magnetic beads, purifying them from salts and other reaction components before analysis. nih.gov This solid-phase capture eliminates falsely terminated fragments and enhances the accuracy of mutation and heterozygote detection. nih.gov
Characterization of Nucleic Acid-Binding Proteins and Their Interactions
Understanding the interactions between nucleic acids and proteins is crucial for deciphering many cellular processes. This compound can be used to label specific DNA or RNA sequences, turning them into "bait" to capture and identify interacting proteins.
A common technique for this purpose is the pull-down assay . nih.govnih.gov In this method, a biotinylated nucleic acid probe is incubated with a cell lysate. The probe and any bound proteins are then captured using streptavidin-coated beads (either agarose (B213101) or magnetic). nih.govnih.gov After washing away non-specific binders, the captured proteins are eluted and can be identified by methods such as Western blotting or mass spectrometry. stanford.eduresearchgate.net This approach has been successfully used to identify proteins that interact with various RNAs, including non-coding RNAs like XIST. nih.gov The optimization of pull-down assays using biotinylated probes is critical and involves adjusting probe concentration, and selecting appropriate binding and lysis buffers. nih.gov
End-labeling of probes is particularly important for studying nucleic acid-protein interactions to avoid steric hindrance that might be caused by labels distributed throughout the molecule. thermofisher.com
Applications in Lipid and Membrane Biology
The study of lipid bilayers and membrane-associated proteins benefits significantly from the use of biotinylated molecules. The ability to anchor proteins and other molecules to a membrane surface in a specific and oriented manner is a key advantage.
Construction and Utilization of Biotinylated Lipids in Artificial Membrane Systems
This compound can be used to synthesize biotinylated lipids. These lipids can be incorporated into artificial membrane systems like liposomes or supported lipid bilayers (SLBs). mdpi.comavantiresearch.com The biotin group, exposed on the membrane surface, acts as a specific docking site for streptavidin or avidin. This allows for the controlled assembly of proteins and other molecules on the membrane surface. rsc.orgmolecular-interactions.si This strategy is widely used in the development of biosensors and for studying membrane processes. mdpi.com For example, biotinylated lipids in an SLB can be used to attach avidin, which can then bind other biotinylated molecules, creating a functional surface for various assays. rsc.org
| Lipid System | Application | Purpose | Reference(s) |
| Supported Lipid Bilayers (SLBs) | Biosensor Development | Create a stable, fluid membrane mimic for studying molecular interactions. | mdpi.com |
| Liposomes | Drug Delivery, Model Membranes | Encapsulate substances or mimic cellular vesicles for interaction studies. | molecular-interactions.si |
| Micelles | Solubilization | Form structures to solubilize water-insoluble substances for various assays. | mdpi.com |
Probing and Characterizing Protein-Lipid Interactions
Biotinylated lipids are powerful tools for investigating the interactions between proteins and lipid membranes. mpg.deacs.org By incorporating these lipids into a membrane, researchers can study the binding of peripheral membrane proteins or the extracellular domains of transmembrane proteins. Techniques like Surface Plasmon Resonance (SPR) can be used to measure these interactions quantitatively. molecular-interactions.si In a typical SPR experiment, a lipid membrane containing biotinylated lipids is formed on a sensor chip, and the protein of interest is flowed over the surface to monitor binding. molecular-interactions.si
Studies have also used avidin bound to biotinylated lipids to model the interactions of peripheral proteins with integral membrane proteins. mpg.de For instance, the interaction between myelin proteolipid protein and avidin anchored to N-biotinyl phosphatidylethanolamine (B1630911) has been studied in artificial membranes. mpg.de
Reconstitution and Functional Analysis of Membrane-Associated Biochemical Processes
The ability to construct well-defined artificial membranes with specifically anchored components allows for the reconstitution and functional analysis of complex biochemical processes that occur at the cell membrane. By using biotinylated lipids and streptavidin, researchers can immobilize enzymes, receptors, or other proteins onto a membrane surface in a controlled orientation.
This approach enables the study of:
Signal Transduction: Reconstituting signaling pathways by anchoring receptors and downstream signaling molecules.
Membrane Transport: Studying the activity of transport proteins incorporated into biotinylated liposomes.
Enzymatic Assays: Analyzing the function of membrane-associated enzymes in a lipid environment.
Applications in Cellular and Subcellular Research (as a probe)
This compound can be used to create biotinylated probes for cellular and subcellular research. The small size of the biotin molecule and its high affinity for streptavidin make it an ideal tag for tracking molecules within cells.
Fluorogenic probes designed with a biotin moiety can be used for imaging biotin receptors in cancer cells. nih.gov Since many cancer cells overexpress biotin receptors to meet their high metabolic demands, these probes can serve as cancer biomarkers for diagnostics. nih.gov For example, a biotinylated squaraine dimer has been shown to readily label the surface of cancer cells with high biotin uptake, while showing minimal fluorescence in cells with low biotin receptor expression. nih.gov
Furthermore, biotinylating molecules of interest allows for their visualization using streptavidin conjugated to fluorophores in fluorescence microscopy. This can be used to study their localization, trafficking, and interactions within the cell. The covalent nature of the bond formed by the reactive group of this compound ensures that the label remains attached to the target molecule throughout the experimental process.
Investigation of Cellular Uptake Mechanisms of Biotinylated Chemical Probes
The study of how cells internalize molecules is fundamental to cell biology and drug development. Biotinylated chemical probes, synthesized using reagents like this compound, are valuable tools for these investigations. Once a molecule of interest is tagged with biotin, its journey into the cell can be tracked and analyzed.
The cellular uptake of biotin and biotinylated compounds is a complex process that can involve multiple pathways. The primary mechanism for biotin itself is receptor-mediated endocytosis (RME), facilitated by the sodium-dependent multivitamin transporter (SMVT). researchgate.net However, studies have shown that partial uptake can also occur through passive diffusion. researchgate.net The efficiency and pathway of uptake for a biotinylated probe depend on the nature of the attached molecule. researchgate.net For instance, the uptake of biotin-conjugated dendrimers has been shown to be concentration-dependent and to vary significantly between different cell types, such as HEK293 and HepG2 cells, suggesting the involvement of multiple transport mechanisms. researchgate.net
Researchers can use biotinylated probes to explore these mechanisms. By exposing cells to the probe and then using streptavidin conjugated to a fluorescent dye or an enzyme, the location and concentration of the probe within the cell can be visualized and quantified. Competition assays, where the uptake of a radiolabeled or fluorescent biotin probe is measured in the presence of various unlabeled structural analogs, provide insight into the specificity of the transporters involved. nih.gov For example, modifying the carboxylic acid group of biotin to an ester or amide, a necessary step in creating conjugates, can significantly reduce its interaction with the SMVT transporter. nih.gov
| Compound | Effect on Biotin Uptake via SMVT | Reference |
|---|---|---|
| Desthiobiotin | Effectively competes with biotin, reducing its transport. | nih.gov |
| α-Lipoic acid | Effectively competes with biotin, reducing its transport. | nih.gov |
| Biotin methyl ester | Does not effectively compete with biotin; slight reduction in transport. | nih.gov |
| α-Lipoic amide | Does not effectively compete with biotin; slight reduction in transport. | nih.gov |
These studies are crucial for understanding how targeted drugs and nutrients enter cells, and biotinylated probes are instrumental in elucidating these pathways. nih.govwalshmedicalmedia.com
Advanced Fluorescence Microscopy and Imaging of Labeled Cellular Components
Fluorescence microscopy is a powerful technique for visualizing cellular structures and processes with high specificity. nih.gov Biotinylated probes, prepared using this compound, are widely used in this context. The principle is straightforward: the probe binds to its target within the cell, and its location is then revealed by adding fluorescently labeled streptavidin or avidin. This method provides significant signal amplification because multiple fluorescent streptavidin molecules can bind to a single biotinylated target.
This approach is compatible with various advanced microscopy techniques that offer enhanced resolution and imaging capabilities for living or fixed cells. nih.govbiolegend.com
Confocal Fluorescence Microscopy: This technique uses a pinhole to reject out-of-focus light, allowing for the creation of sharp, optical sections of thick specimens. It is ideal for 3D reconstruction of cells and tissues labeled with biotinylated probes.
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF excites only fluorophores very close to the coverslip where cells are attached. This minimizes background fluorescence from the cell's interior, making it perfect for studying processes at the plasma membrane, such as receptor dynamics.
Super-Resolution Microscopy (SRM): Techniques like STED (Stimulated Emission Depletion), PALM (Photo-Activated Localization Microscopy), and STORM (Stochastic Optical Reconstruction Microscopy) bypass the diffraction limit of light, achieving resolutions down to tens of nanometers. fluorofinder.com These methods can be used to visualize the precise location of biotin-labeled molecules in subcellular structures. fluorofinder.com
Two-Photon Microscopy: This method uses near-infrared lasers, which allows for deeper tissue penetration with reduced phototoxicity, making it suitable for imaging within living animals or thick tissue samples.
| Microscopy Technique | Principle | Typical Resolution | Key Advantage |
|---|---|---|---|
| Widefield Fluorescence | The entire sample is illuminated, and fluorescence is detected from all focal planes. fluorofinder.com | ~200 nm | Simplicity and speed. |
| Confocal | A laser scans the specimen, and a pinhole removes out-of-focus light. | ~200 nm | Optical sectioning and reduced background. |
| TIRF | Excites fluorophores only in a thin layer near the coverslip. | ~200 nm (laterally) | High-contrast imaging of membrane events. |
| STED | Uses a second laser to deplete fluorescence at the periphery of the excitation spot. fluorofinder.com | ~20 nm | Super-resolution imaging. fluorofinder.com |
| PALM/STORM | Stochastically activates and localizes individual fluorophores over time. fluorofinder.com | ~10-20 nm | Single-molecule localization and super-resolution. fluorofinder.com |
The versatility of the biotin tag makes it a cornerstone of modern cellular imaging, enabling researchers to visualize the distribution and dynamics of a vast array of biological molecules. biolegend.com
Flow Cytometry for Cell Surface Protein Analysis
Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a suspension. nih.gov It is particularly powerful for identifying and quantifying cell populations based on the expression of specific cell surface proteins. nih.gov10xgenomics.com
Biotinylation plays a critical role in many flow cytometry assays. 10xgenomics.com A common strategy involves labeling cell surface proteins with a primary antibody that has been biotinylated. Subsequently, a fluorescently labeled streptavidin conjugate (e.g., streptavidin-phycoerythrin (PE) or streptavidin-FITC) is added. cellsignal.com The streptavidin binds to the biotinylated antibody, rendering the target cells fluorescent. These fluorescent cells can then be detected and quantified by the flow cytometer.
This indirect staining method offers several advantages:
Signal Amplification: Multiple fluorescent streptavidin molecules can bind to a single biotinylated antibody, increasing the signal intensity compared to using a directly conjugated primary antibody.
Versatility: A single fluorescent streptavidin reagent can be used to detect many different biotinylated primary antibodies, providing flexibility in experimental design. biolegend.com
This method is routinely used for quality control in cell labeling protocols. 10xgenomics.com For instance, flow cytometry can verify the specificity of an antibody-oligonucleotide conjugate by comparing the staining of cells labeled with the biotinylated antibody versus a control. 10xgenomics.com It can also be used to determine the optimal concentration of a biotinylated antibody for labeling by performing a titration and analyzing the separation between positive and negative cell populations. 10xgenomics.com For example, analysis of splenic B cells using a biotinylated anti-CD81 monoclonal antibody followed by a fluorescent streptavidin allows for clear identification and gating of the CD81-positive population. thermofisher.com
Applications in Biosensor Development and Nanobiotechnology
The robustness and high specificity of the biotin-streptavidin interaction have made it an indispensable tool in the fields of biosensor development and nanobiotechnology. This compound enables the stable incorporation of a biotin moiety onto surfaces, probes, and nanomaterials, facilitating the construction of sophisticated analytical devices.
Enzyme and Aptamer Immobilization Strategies for Biosensing Platforms
A critical step in creating many biosensors is the immobilization of a biological recognition element (e.g., an enzyme or an aptamer) onto a sensor surface. nih.gov The method of immobilization must be stable and preserve the biological activity of the molecule. The biotin-streptavidin system is an exceptionally effective strategy for this purpose. dergipark.org.tr
The general procedure involves first coating the biosensor surface (e.g., a gold electrode, quartz crystal, or silicon membrane) with streptavidin. rsc.org Then, the enzyme or aptamer, which has been previously biotinylated using a reagent like this compound, is introduced. The biotinylated biomolecule binds tightly and specifically to the streptavidin-coated surface, resulting in a stable and oriented immobilization. dergipark.org.tr
Enzyme Immobilization: Biotinylated enzymes can be immobilized to create biosensors that detect the enzyme's substrate. For example, a study developing a biosensor for SARS-CoV-2 used biotinylated DNA aptamers to conjugate with streptavidin-coupled alkaline phosphatase (ALP). nih.gov This enzyme-aptamer conjugate could then be used in assays where the enzyme produces a measurable signal upon target binding. nih.gov
Aptamer Immobilization: Aptamers are single-stranded DNA or RNA molecules that can fold into specific structures to bind targets with high affinity and specificity. mdpi.com Biotinylated aptamers are commonly used in biosensor development. dergipark.org.trmdpi.com For instance, aptamers targeting proteins like thrombin or Immunoglobulin E (IgE) have been biotinylated and immobilized on sensor surfaces to detect these targets with high sensitivity. dergipark.org.tr
| Aptamer Target | Aptamer Sequence (Example) | Application |
|---|---|---|
| Thrombin | 5'-biotin-TTT TTT TTT TTT TTT TTT GGT TGG TGT GGT TGG-3' | Electrochemical and SPR biosensors. dergipark.org.tr |
| Immunoglobulin E (IgE) | 5'-biotin-GCG CGG GGC ACG TTT ATC CGT CCC TCC TAG TGG CGT GCC CCG CGC-3' | SPR biosensor for allergy diagnostics. dergipark.org.tr |
| HIV-1 Tat protein | 5'-ACGAAGCUU GAUCCCGUUUGCCGGUCGAUCGCUUCGA-3' (biotinylated) | Piezoelectric and SPR biosensors. dergipark.org.tr |
This immobilization strategy provides a versatile and reproducible method for constructing a wide range of biosensing platforms. nih.govmdpi.com
Fabrication of this compound-Modified Surfaces for Biomolecular Sensing
Creating a surface that can specifically capture and detect biomolecules is fundamental to biosensor technology. This compound can be used to fabricate such surfaces. The reactive bromopentyl group can form a covalent bond with surfaces that have been functionalized with appropriate chemical groups, such as amines.
For example, a silicon membrane surface can be chemically modified to present amino groups. forth.gr Subsequent reaction with a biotinylating agent containing an NHS ester (or in the case of this compound, reaction with the bromo group) results in a surface densely coated with biotin molecules. forth.gr This biotin-functionalized surface is then ready for use in biomolecular sensing.
The most common application for such a surface is to detect streptavidin or avidin. This interaction is often used as a model system to validate the performance of new biosensor designs, such as those based on surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or field-effect transistors (FETs). rsc.orgmdpi.com Once streptavidin is bound, the surface can be further functionalized by adding any biotinylated probe, creating a versatile, multi-layered sensing platform. mdpi.com Studies have demonstrated the detection of streptavidin binding to biotin-modified surfaces by measuring changes in surface stress, which can be transduced into a measurable electrical signal (e.g., a change in capacitance). forth.gr
Integration into Nanomaterials for Targeted Research Probes
Nanotechnology offers powerful tools for biology and medicine, and integrating biotin into nanomaterials is a common strategy to enhance their functionality. nih.govsciopen.com Biotinylated molecules can be attached to the surface of various nanomaterials, including gold nanoparticles, quantum dots, and magnetic beads, to create highly specific and sensitive research probes. nih.govfrontiersin.org
Gold Nanoparticles (AuNPs): Biotin can be linked to the surface of AuNPs, often via a polyethylene (B3416737) glycol (PEG) spacer to improve solubility and reduce non-specific binding. nih.gov These biotin-PEG-AuNP probes can be used in assays where the nanoparticles provide signal enhancement. For example, in microarray assays, the binding of these probes to a target can be detected with high sensitivity, enabling the simultaneous detection of different classes of biomarkers like proteins and microRNAs. nih.gov
Magnetic Beads: Streptavidin-coated magnetic beads are widely used for the separation and purification of biotinylated targets. mdpi.com Alternatively, aptamers or antibodies can be biotinylated and then attached to these beads. This allows for the magnetic capture of specific cells, proteins, or nucleic acids from complex samples like whole blood or cell lysates. mdpi.com
Graphene Field-Effect Transistors (GFETs): In advanced electronic biosensors, nanomaterials like graphene are used as the sensing element. Avidin can be immobilized on gold nanoparticle-decorated graphene to create a highly sensitive sensing platform. nih.gov This device can then detect various biotinylated macromolecules with high specificity, transducing the binding event directly into an electrical signal. nih.gov
The integration of biotin with nanomaterials creates synergistic systems that combine the specific targeting of biotin with the unique physical and chemical properties of the nanomaterial, opening doors for advanced diagnostics and targeted research applications. frontiersin.org
Methodological and Analytical Frameworks for Biotin 5 Bromopentylamide Experiments
Optimization Protocols for Biotinylation Reaction Conditions
The efficiency of a biotinylation reaction, including those using an alkyl halide derivative like Biotin (B1667282) 5-Bromopentylamide, is influenced by several critical parameters. moleculardevices.com Optimization of these conditions is essential to ensure successful conjugation while maintaining the integrity of the target molecule. General principles for optimizing labeling reactions involve adjusting reactant concentrations, buffer pH, incubation time, and temperature. moleculardevices.com
Key parameters that require optimization for a successful biotinylation reaction include:
Protein/Target Molecule Concentration: The concentration of the target molecule can influence the rate of the labeling reaction. moleculardevices.com For instance, studies with other biotinylation reagents have shown that lower protein concentrations may require longer incubation times or higher molar coupling ratios to achieve desired labeling efficiency. moleculardevices.com
Molar Coupling Ratio: The molar ratio of the biotinylating agent to the target molecule is a crucial factor. moleculardevices.comsartorius.com It is often recommended to start with molar coupling ratios ranging from 10:1 to 40:1 and subsequently optimize based on the results. moleculardevices.com For proteins with low concentrations (e.g., less than 500 μg/mL), a higher molar ratio of 3:1 or 5:1 may be necessary. sartorius.com
Reaction Buffer and pH: The choice of buffer and its pH are critical. moleculardevices.com Generally, a pH of 7.0 is recommended for labeling proteins. moleculardevices.com Buffers should be free of extraneous nucleophiles, such as sodium azide (B81097), which could compete with the target molecule in the reaction. moleculardevices.com
Incubation Time and Temperature: The reaction time and temperature are interdependent variables. A common starting point is a 2-hour incubation at room temperature (18-25°C), often performed in the dark to protect light-sensitive reagents. moleculardevices.com Lengthening the incubation time can sometimes compensate for lower reactant concentrations. moleculardevices.com
Table 1: General Parameters for Optimizing Biotinylation Reactions This table is based on general recommendations for protein biotinylation and should be adapted for specific experiments with Biotin 5-Bromopentylamide.
| Parameter | Recommended Starting Range | Considerations | Source |
|---|---|---|---|
| Molar Coupling Ratio | 10:1 to 40:1 (Label:Protein) | May need to be increased for low protein concentrations or to accelerate the reaction rate. | moleculardevices.com |
| Protein Concentration | > 0.1 mg/mL | Lower concentrations may reduce labeling efficiency and require longer incubation times. | moleculardevices.com |
| pH | 7.0 - 7.2 | Lower pH protonates amine groups, reducing reactivity. Higher pH increases competition from hydroxyl ions. | moleculardevices.com |
| Incubation Time | 2 hours | Can be extended to compensate for lower concentrations or coupling ratios. | moleculardevices.com |
| Temperature | 18-25°C (Room Temperature) | Reactions are typically performed at ambient temperature. | moleculardevices.com |
Quantitative and Qualitative Assessment of Labeling Efficiency and Specificity
Following a biotinylation reaction, it is essential to assess the efficiency of labeling and the specificity of the probe's attachment. This involves both quantitative measurements of the number of biotin molecules incorporated and qualitative confirmation of the labeling site.
Quantitative Assessment: Methods to determine the extent of biotinylation often involve comparing the labeled sample to a known standard.
Flow Cytometry: For cell-based assays, flow cytometry can provide quantitative data on labeling efficiency. nih.gov By staining biotin-labeled cells with a fluorescently-tagged streptavidin conjugate (like SA-PE), the mean fluorescence intensity (MFI) can be measured, which corresponds to the density of biotin on the cell surface. nih.gov The limit of quantification (LoQ) for detecting biotin-labeled red blood cells has been reported to be as low as one in 274,000 to one in 649,000, depending on the labeling density. nih.gov
HPLC-Binding Assays: A highly sensitive method involves the complete acid hydrolysis or enzymatic digestion of the biotinylated protein to release the conjugated biotin. nih.gov The liberated biotin is then quantified using a coupled High-Performance Liquid Chromatography (HPLC)-binding assay system, which can be based on the fluorescence enhancement of a streptavidin-fluorescein isothiocyanate (FITC) conjugate upon binding to biotin. nih.gov This method avoids steric hindrance issues associated with colorimetric assays like the HABA (4-hydroxyazobenzene-2-carboxylic acid) method. nih.gov
Mass Spectrometry (MS): Mass spectrometry can be used for the direct detection of biotinylated proteins and peptides. nih.gov By analyzing the mass shift upon biotinylation, the presence and even the number of attached biotin moieties can be determined. The biotin content in sample elutions can serve as a quality control measure for sample preparation prior to MS analysis. nih.gov
Qualitative Assessment: Qualitative assessment focuses on the specificity and integrity of the labeling.
SDS-PAGE and Western Blot: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to analyze the crude products of a biotinylation reaction. nih.gov Following electrophoresis, proteins can be transferred to a membrane and probed with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) for chemiluminescent detection. nih.gov A strong signal indicates successful biotinylation. nih.gov
Site-Specific Labeling Confirmation: In applications where biotinylation is intended for a specific site, techniques such as mass spectrometry are required to identify the exact amino acid residue that has been modified. nih.gov This is crucial for ensuring that the probe is attached to the intended target and has not nonspecifically reacted with other sites.
Table 2: Comparison of Methods for Assessing Labeling Efficiency
| Method | Type | Principle | Advantages | Disadvantages | Source |
|---|---|---|---|---|---|
| Flow Cytometry | Quantitative | Measures fluorescence of streptavidin-PE bound to biotinylated cells. | High-throughput, provides cell-by-cell data, highly sensitive. | Primarily for cell surface labeling. | nih.gov |
| HPLC-Binding Assay | Quantitative | HPLC separation of hydrolyzed biotin, detected by fluorescence enhancement of streptavidin-FITC. | Highly accurate, overcomes steric hindrance issues of colorimetric assays. | Requires complete hydrolysis of the protein conjugate. | nih.gov |
| Mass Spectrometry | Quantitative/Qualitative | Detects mass shift of peptides upon biotinylation. | Provides direct evidence of biotinylation and can identify specific labeling sites. | Can be complex; signal may be affected by the biotin tag itself. | nih.govbiorxiv.org |
| Western Blot | Qualitative | Detects biotinylated proteins using a streptavidin-HRP conjugate. | Simple, widely available, good for initial confirmation of labeling. | Not quantitative, provides limited information on labeling degree. | nih.gov |
Application of Computational Modeling in Probe Design and Interaction Prediction
Computational methods are increasingly valuable in the design of molecular probes and in predicting their interactions with biological targets. nih.govnih.gov While specific models for this compound are not detailed in the provided literature, the general principles of computational biology can be applied to its use.
Probe Design: Computational protein design methodologies can be used to optimize sequences for specific criteria, such as maintaining interactions with multiple binding partners. plos.org These techniques could theoretically be used to model how the attachment of a probe like this compound to a protein might influence its structure and function.
Interaction Prediction: Predicting protein-protein interactions (PPIs) is a major application of computational modeling. nih.gov Methods based on protein sequence, structure, and network topology can be employed to understand how a biotinylated protein might interact within a cellular context. nih.govresearchgate.net For instance, molecular dynamics (MD) simulations can be used to study the stability of a protein-ligand complex and identify key residues involved in the interaction. mdpi.com Such simulations could predict whether the presence of the this compound tag might disrupt or alter the native interactions of the labeled protein.
Computational approaches can be categorized based on the data they utilize:
Sequence-Based Methods: Analyze protein sequences to predict interaction sites. nih.gov
Structure-Based Methods (Protein Docking): Use the three-dimensional structures of proteins to model how they fit together. nih.gov
Network and Integration Methods: Utilize known interaction networks and integrate multiple data types to infer new interactions. nih.gov
These computational tools can guide the experimental design by predicting potential binding partners for a protein labeled with this compound, thereby helping to interpret the results of pull-down assays and other interaction studies. researchgate.net
Advanced Spectroscopic and Chromatographic Techniques for Probe Characterization
The characterization of this compound and the products of its reactions relies on a suite of advanced analytical techniques.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR is a standard method for confirming the chemical structure and identity of compounds like this compound. usbio.net
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its identity. usbio.net In the context of biotinylation experiments, MS is critical for identifying labeled peptides and proteins. nih.govbiorxiv.org Mass spectrometry provides reliable results without the interference from excess biotin that can affect immunoassay-based detection methods. thermofisher.com
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis and purification of biotinylated molecules. nih.govptfarm.plnih.govnih.gov Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed to separate biotinylated peptides or small molecules from unreacted components. nih.govscholarsresearchlibrary.com Detection is often performed using UV absorbance, typically at a low wavelength like 200 or 210 nm, to detect the peptide backbone or the biotin moiety itself. ptfarm.plnih.govscholarsresearchlibrary.com For enhanced sensitivity, especially with low-concentration samples, fluorescence derivatization techniques can be used. nih.govservice.gov.uk
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for rapid analysis to monitor the progress of a reaction. usbio.netmdpi.com
Table 3: Exemplar HPLC Conditions for Biotin-Related Compound Analysis This table presents a compilation of conditions from different studies on biotin and biotinylated molecules, providing a reference for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Discovery C18 (15 cm x 4.6 mm, 5 µm) | Cosmosil C18 (250 mm x 4.6 mm, 5 µm) | YMC C18 (250 x 4.6 mm, 4µm) |
| Mobile Phase | Sodium perchlorate (B79767) monohydrate in water | Buffer (Potassium dihydrogen orthophosphate, pH 2.2) and Methanol (70:30 v/v) | Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 200 nm | 210 nm | 214 nm |
| Temperature | 25°C | Ambient (25°C) | Not specified |
| Source | ptfarm.pl | scholarsresearchlibrary.com | nih.gov |
Emerging Research Directions and Future Prospects of Biotin 5 Bromopentylamide
Development of Advanced Biotin (B1667282) 5-Bromopentylamide Derivatives with Enhanced Properties
The core utility of Biotin 5-Bromopentylamide lies in its role as a precursor for creating more complex and functionally diverse chemical probes. The development of advanced derivatives is a key area of emerging research, aiming to enhance properties such as target specificity, cell permeability, and the efficiency of target capture.
Researchers are exploring the synthesis of novel derivatives where the bromopentylamide linker is attached to various pharmacophores or reactive groups. These advanced probes can be designed with specific functionalities to address particular research questions. For example, photo-activatable groups like benzophenones or diazirines can be incorporated to allow for light-induced cross-linking to target proteins, a technique known as photoaffinity labeling (PAL). nih.govplos.org This method is particularly useful for capturing transient or weak interactions that are often missed by traditional affinity purification methods.
Furthermore, the linker itself can be modified to include features that improve experimental outcomes. For instance, cleavable linkers can be integrated, which allow for the gentle elution of captured proteins from streptavidin beads, thereby reducing the contamination from the beads themselves in downstream mass spectrometry analysis. researchgate.net The development of such advanced derivatives of this compound is crucial for pushing the boundaries of what can be discovered using affinity-based methods.
Table 1: Examples of Potential Advanced Derivatives of this compound and Their Enhanced Properties
| Derivative Type | Modification | Enhanced Property | Potential Application |
| Photoaffinity Probe | Incorporation of a benzophenone (B1666685) or diazirine group | Covalent cross-linking to target proteins upon UV irradiation | Identification of transient or weak protein-ligand interactions nih.govplos.org |
| Cleavable Linker Probe | Integration of a photocleavable or chemically cleavable linker | Gentle elution of captured proteins, reducing background in mass spectrometry | Cleaner proteomic analysis of captured proteins researchgate.net |
| Bio-orthogonal Probe | Addition of an alkyne or azide (B81097) group | Allows for "click" chemistry-based attachment of reporter tags post-capture | Two-step labeling strategies for complex biological systems malariaworld.orgmdpi.com |
| Cell-Permeable Probe | Modification of the overall charge and hydrophobicity | Improved entry into living cells for in situ studies | Labeling of intracellular targets in their native environment |
Integration with High-Throughput Screening and Omics Technologies
A significant future direction for this compound-derived probes is their integration with high-throughput screening (HTS) and "omics" technologies, particularly proteomics. This combination allows for the large-scale and unbiased identification of protein targets and interaction networks. nih.gov
In a typical workflow, a library of small molecules could be functionalized with a this compound-derived tag. These probes are then used in HTS campaigns to identify molecules that elicit a desired phenotypic response in cells. Subsequently, the biotin tag on the "hit" compounds is used to pull down their interacting proteins from cell lysates. These captured proteins are then identified and quantified using mass spectrometry-based proteomics, a technique often referred to as affinity-based protein profiling (ABPP). nih.govwikipedia.org This approach provides a direct link between a compound's biological effect and its molecular targets.
The integration with omics extends beyond proteomics. For instance, biotinylated DNA or RNA probes, synthesized using derivatives of this compound, can be used to study nucleic acid-protein interactions and gene expression. americanchemicalsuppliers.com The ability to systematically and globally analyze the interactions of small molecules with the proteome and other cellular components is a powerful tool in modern drug discovery and fundamental biology.
Table 2: Illustrative Workflow for Integrating this compound Derivatives with Proteomics
| Step | Description | Technology Used | Expected Outcome |
| 1. Probe Synthesis | A bioactive small molecule is conjugated with a this compound derivative. | Chemical Synthesis | A biotinylated chemical probe. |
| 2. Cellular Treatment | The probe is introduced to cells or cell lysates to allow for binding to its target protein(s). | Cell Culture | Formation of probe-protein complexes. |
| 3. Affinity Purification | The biotinylated complexes are captured from the lysate using streptavidin-coated beads. | Affinity Chromatography | Isolation of the target protein(s) bound to the probe. mdpi.com |
| 4. Protein Identification | The captured proteins are identified and quantified. | Mass Spectrometry (LC-MS/MS) | A list of potential protein targets for the bioactive molecule. malariaworld.org |
| 5. Target Validation | The identified targets are further validated using orthogonal methods. | Western Blot, Genetic Knockdown | Confirmation of the true biological targets. |
Expansion into Novel In Vitro and Ex Vivo Research Systems
The application of this compound-derived probes is expanding beyond traditional 2D cell cultures into more physiologically relevant research models. These advanced systems, such as 3D organoids and tissue-on-a-chip platforms, better recapitulate the complexity of human tissues and diseases.
For example, biotin-based proximity labeling techniques, such as BioID, can be adapted for use in 3D epidermal cultures to map protein-protein interaction networks in a tissue-like context. nih.gov In a BioID experiment, a protein of interest is fused to a promiscuous biotin ligase. When supplied with biotin, this enzyme biotinylates nearby proteins, which can then be captured and identified. Probes derived from this compound could potentially be used to study the targets of drugs in these more complex systems, providing insights that are more translatable to human physiology.
The use of these probes in ex vivo patient-derived tissues is another promising frontier. This would allow for the identification of drug targets in a patient-specific manner, which could have significant implications for personalized medicine. The ability to perform target identification and validation in systems that more closely mimic the human body will undoubtedly accelerate the translation of basic research findings into clinical applications.
Table 3: Potential Applications in Novel Research Systems
| Research System | Application of this compound Derivatives | Potential Insights |
| 3D Organoids | Identifying the targets of a drug candidate in a tumor organoid model. | Understanding drug efficacy and resistance mechanisms in a patient-derived context. |
| Tissue-on-a-Chip | Mapping the protein interactions of a therapeutic agent in a microfluidic device that mimics a human organ. | Gaining a more dynamic and systems-level understanding of a drug's mechanism of action. |
| Ex Vivo Tissue Samples | Profiling the targets of a novel compound in freshly isolated patient tissue. | Facilitating personalized medicine by identifying patient-specific drug targets. |
Q & A
Q. How to ensure ethical compliance when using this compound in human-derived biospecimen research?
- Answer : Disclose biospecimen sources (e.g., existing repositories or fresh collections) and obtain ethics committee approval. Anonymize data linked to participant identities and document consent protocols. Address conflicts of interest (e.g., commercial reagent suppliers) in the acknowledgments section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
